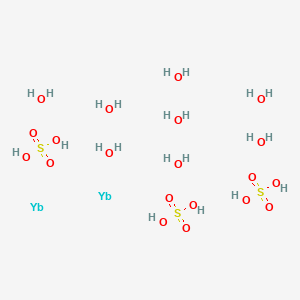
Sulfuric acid;ytterbium;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid; ytterbium; octahydrate is a complex compound consisting of ytterbium sulfate octahydrate. This compound is known for its unique properties and applications in various scientific fields. It is a combination of sulfuric acid, ytterbium ions, and water molecules, forming a crystalline structure.
Synthetic Routes and Reaction Conditions:
Direct Combination: Ytterbium oxide or ytterbium carbonate is reacted with sulfuric acid to form ytterbium sulfate, which is then crystallized with water to obtain the octahydrate form.
Hydrothermal Synthesis: This method involves reacting ytterbium salts with sulfuric acid under high-pressure and high-temperature conditions in an aqueous solution.
Industrial Production Methods:
Batch Process: Large-scale production often involves a batch process where ytterbium salts and sulfuric acid are mixed in controlled conditions to ensure the formation of ytterbium sulfate octahydrate.
Continuous Process: In some industrial setups, a continuous process is employed where raw materials are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: Ytterbium sulfate octahydrate can undergo oxidation reactions, often involving strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to convert ytterbium ions to a lower oxidation state.
Substitution: Substitution reactions involve replacing ytterbium ions with other metal ions in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Metal salts, varying pH conditions.
Major Products Formed:
Oxidation: Ytterbium oxide, ytterbium dioxide.
Reduction: Ytterbium metal, ytterbium hydride.
Substitution: Mixed metal sulfates, ytterbium alloy compounds.
Scientific Research Applications
Chemistry: Ytterbium sulfate octahydrate is used as a catalyst in organic synthesis and as a reagent in analytical chemistry for detecting and quantifying ytterbium ions. Biology: It is employed in biological studies to investigate the role of ytterbium in biological systems and its potential therapeutic applications. Medicine: Research is ongoing to explore the use of ytterbium sulfate octahydrate in medical imaging and as a contrast agent in MRI scans. Industry: The compound is used in the manufacturing of electronic devices, optical materials, and as a component in certain alloys.
Mechanism of Action
The mechanism by which sulfuric acid; ytterbium; octahydrate exerts its effects involves its interaction with biological molecules and pathways. The ytterbium ions can bind to specific molecular targets, influencing cellular processes and signaling pathways. The exact molecular targets and pathways vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
Ytterbium(III) sulfate: Similar in composition but lacks the water molecules.
Cerium sulfate octahydrate: Contains cerium instead of ytterbium.
Lanthanum sulfate octahydrate: Contains lanthanum instead of ytterbium.
Uniqueness: Sulfuric acid; ytterbium; octahydrate is unique due to its specific combination of ytterbium ions and water molecules, which gives it distinct physical and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
sulfuric acid;ytterbium;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Yb/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGVCAOOJWBANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Yb].[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H22O20S3Yb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
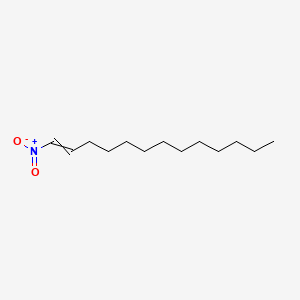
![4-{[4-(diethylamino)phenyl][4-(ethylamino)naphthalen-1-yl]methylidene}-N,N-diethylcyclohexan-1-iminium chloride](/img/structure/B8058114.png)
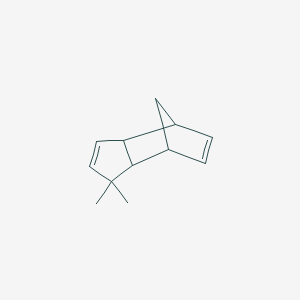
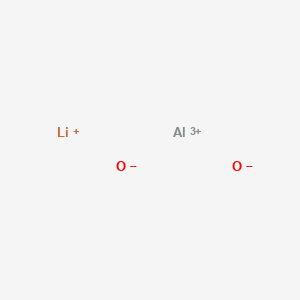
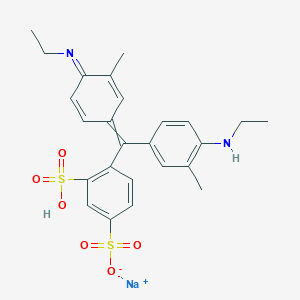
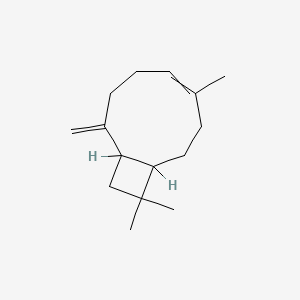
![dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)
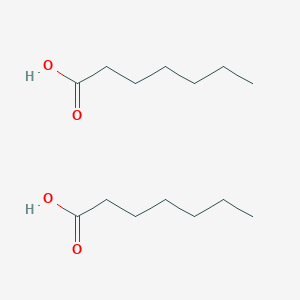
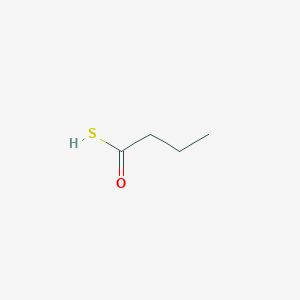
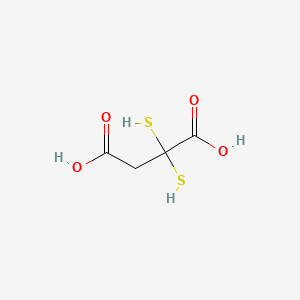
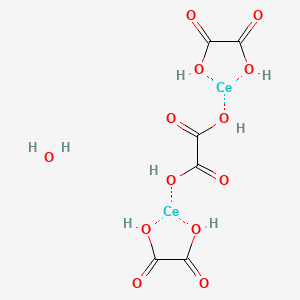
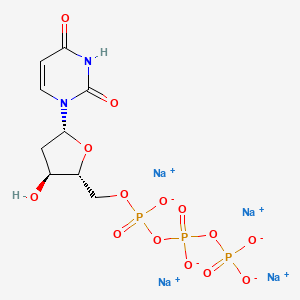
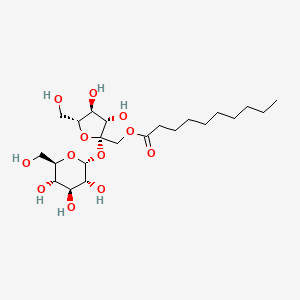
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B8058214.png)
